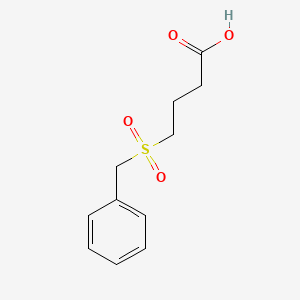

4-(Benzylsulfonyl)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives

Butanoic acid, also known as butyric acid, and its derivatives are a significant class of compounds with wide-ranging applications in the chemical, pharmaceutical, and agricultural industries. turito.comextrapolate.com These short-chain fatty acids are known for their roles in biological processes and as precursors in chemical manufacturing. turito.com In medicinal chemistry, butanoic acid derivatives have been investigated for various therapeutic purposes. nih.gov For instance, certain derivatives act as histone deacetylase (HDAC) inhibitors, a mechanism relevant to cancer therapy. nih.govbiointerfaceresearch.com

4-(Benzylsulfonyl)butanoic acid fits within this family as a structurally modified derivative. The introduction of a benzylsulfonyl group at the 4-position distinguishes it from simpler butanoic acids, introducing a bulky, aromatic sulfone moiety. This modification significantly alters the molecule's polarity, steric profile, and potential intermolecular interactions compared to unsubstituted butanoic acid. The synthesis of novel butanoic acid derivatives remains an active area of research, with studies focusing on creating compounds with specific functionalities for applications ranging from antiviral agents to materials science. turito.combiointerfaceresearch.com

Relevance of Sulfonyl-Containing Compounds in Organic Synthesis

The sulfonyl group (-SO2-) is a critical functional group in organic chemistry, found in a multitude of valuable organic molecules, including many pharmaceuticals and natural products. researchgate.netcapes.gov.br Sulfonyl-containing compounds, such as sulfonic acids and their derivatives, are integral to various industrial and laboratory syntheses. britannica.com They are used in the manufacturing of detergents, water-soluble dyes, and sulfonamide pharmaceuticals. britannica.com

The presence of the sulfonyl group in a molecule confers specific properties. It is strongly electron-withdrawing, which can influence the acidity of nearby protons and the reactivity of adjacent functional groups. capes.gov.br This property is often exploited in organic synthesis to control reaction pathways. The synthesis of sulfonyl-containing compounds is a major focus in organic chemistry, with numerous methods developed to introduce the SO2 group into molecules. researchgate.net These strategies include the oxidation of sulfides or the use of sulfur dioxide insertion methods. thieme-connect.com The stability of the sulfone linkage also makes it a reliable component in the design of complex molecular architectures. capes.gov.br

Overview of Research Trajectories for Related Structures

Research into compounds structurally related to this compound often focuses on leveraging the properties of the sulfonyl group and the carboxylic acid for therapeutic applications. For example, structure-guided design has led to the synthesis of substituted biphenyl (B1667301) butanoic acid derivatives that act as potent and selective neprilysin (NEP) inhibitors. acs.org These compounds demonstrate how modifications to the butanoic acid scaffold can lead to highly active and specific biological agents. acs.org

Similarly, research on other aromatic sulfonyl compounds has yielded molecules with significant biological activity. Derivatives of salicylic (B10762653) acid containing a chlorosulfonyl group have been identified as diuretic agents. mdpi.com The exploration of such compounds highlights a research trajectory aimed at discovering new pharmaceutical agents by combining aromatic, sulfonyl, and carboxylic acid moieties. The synthesis and functionalization of these types of molecules are key to developing new chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c12-11(13)7-4-8-16(14,15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDRPAWRVOITSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylsulfonyl Butanoic Acid and Analogues

Established Synthetic Routes for Butanoic Acid Derivatives

Butanoic acid, also known as butyric acid, is a four-carbon straight-chain alkyl carboxylic acid. wikipedia.org Its derivatives are synthesized through various classical organic chemistry reactions. The carboxylic acid functional group is a defining feature, with its carbonyl carbon and hydroxyl group always located at the end of a carbon chain. pressbooks.pub

Common synthetic strategies for butanoic acid derivatives that can serve as precursors for 4-(benzylsulfonyl)butanoic acid include:

Oxidation of Primary Alcohols: The oxidation of 1-butanol (B46404) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) yields butanoic acid. This is a fundamental transformation in organic synthesis.

Hydrolysis of Nitriles: The hydrolysis of butyronitrile (B89842) (CH₃CH₂CH₂CN) under acidic or basic conditions is a reliable method for preparing butanoic acid. This route is particularly useful for extending a three-carbon alkyl chain.

Grignard Carbonation: The reaction of a propylmagnesium bromide (a Grignard reagent) with carbon dioxide, followed by an acidic workup, provides a direct route to butanoic acid.

These foundational methods provide the butanoic acid backbone, which can then be functionalized with the benzylsulfonyl group.

Approaches to Introduce the Benzylsulfonyl Moiety

The introduction of the benzylsulfonyl group is a critical step in the synthesis. The most prevalent method for forming sulfones is the oxidation of thioethers (sulfides). wikipedia.org

Oxidation of Benzyl (B1604629) Thioethers: The primary route involves the synthesis of the corresponding thioether, 4-(benzylsulfanyl)butanoic acid, which is then oxidized. The thioether can be prepared via nucleophilic substitution, where a sulfur-based nucleophile, such as benzyl mercaptan, displaces a leaving group on a butanoic acid derivative. farmaciajournal.com The subsequent oxidation of the thioether to the sulfone is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The reaction proceeds through a sulfoxide (B87167) intermediate. wikipedia.org

Reaction with Sulfinate Salts: Another powerful method involves the reaction of sulfinate salts with electrophiles. thieme-connect.com In this approach, a benzyl sulfinate salt can react with a butanoic acid derivative containing a suitable electrophilic site (e.g., a halide) to form the C-S bond of the sulfone. This method is advantageous due to the high nucleophilicity of sulfinates. thieme-connect.com

Use of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be used as a reagent in various coupling reactions. For instance, it can participate in Friedel-Crafts-type reactions to attach the benzylsulfonyl group to an aromatic ring, although this is less direct for synthesizing an alkyl sulfone like this compound. wikipedia.org It is more commonly used in peptide synthesis as a protecting group. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfone product. Key parameters that are systematically varied include the choice of oxidant, catalyst, solvent, temperature, and reactant molar ratios.

A systematic study on the oxidation of sulfides to sulfones highlights the importance of these factors. For example, in the synthesis of novel sulfone derivatives containing 1,2,4-triazole (B32235) moieties, hydrogen peroxide (H₂O₂) was identified as a superior oxidizing agent compared to m-CPBA, KMnO₄, and NaClO. nih.gov The optimization process for a model reaction demonstrated that the yield could be significantly improved by carefully selecting the reaction parameters.

Table 1: Optimization of Reaction Conditions for Sulfone Synthesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Oxidizing Agent | H₂O₂, m-CPBA, KMnO₄, NaClO | H₂O₂ provided the highest yield for the desired sulfone product. | nih.gov |

| Catalyst | Na₂WO₄·2H₂O, Al₂O₃, (NH₄)₂MoO₄ | Sodium tungstate (B81510) (Na₂WO₄·2H₂O) showed superior catalytic activity with H₂O₂. | nih.gov |

| Solvent | Glacial Acetic Acid, Methanol, etc. | Glacial acetic acid served effectively as both a proton donor and a miscible cosolvent, leading to high yields. | nih.gov |

| Molar Ratio (Substrate:Oxidant) | Varied from 1:4 to 1:6 | A molar ratio of 1:6 (substrate:H₂O₂) was found to be optimal, yielding 88% of the product. | nih.gov |

| Temperature | Varied from 45°C to 55°C | Increasing the temperature from 45°C to 55°C resulted in a corresponding increase in yield from 77% to 88%. | nih.gov |

This table is based on data for a model sulfone synthesis and illustrates general principles applicable to the synthesis of this compound.

Further intensification of sulfone synthesis can be achieved using techniques like acoustic cavitation, which can increase the reaction yield by five to six times compared to conventional mechanical agitation by generating localized high temperatures and pressures. nih.gov

Catalytic Systems in the Synthesis of Sulfonylated Compounds

The synthesis of sulfones has been significantly advanced by the development of sophisticated catalytic systems. These catalysts not only improve yields and reaction rates but also enhance selectivity. nih.gov

Transition Metal Catalysis: Metals such as palladium, copper, and gold are widely used.

Palladium (Pd): Palladium catalysts, like PdCl₂, are effective in Suzuki-type coupling reactions between aryl boronic acids and arylsulfonyl chlorides to form diaryl sulfones. chemrevlett.com The catalytic system's nature can strongly influence the reaction's outcome. chemrevlett.com

Copper (Cu): Copper-based catalysts, including biomass-derived copper catalysts, have been employed for the sulfonylation of aniline (B41778) derivatives with sodium sulfinates. mdpi.com These heterogeneous catalysts are often recyclable, reducing waste and operational costs. nih.govmdpi.com

Gold (Au): A ligand-enabled Au(I)/Au(III) redox cycle has been developed for the sulfonylation of aryl iodides with sodium sulfinates, providing a complementary method to traditional Pd or Cu catalysis, especially for substrates with electron-donating groups. acs.org

Photocatalysis: Visible-light-induced photocatalysis represents a modern approach. By merging photoactive electron donor-acceptor (EDA) complexes with nickel catalysis, enantioselective radical sulfonylation can be achieved, allowing for the synthesis of α-C chiral sulfones. rsc.org

Table 2: Overview of Catalytic Systems for Sulfonylation

| Catalyst Type | Example System | Reaction Type | Reference |

|---|---|---|---|

| Palladium | PdCl₂ / K₂CO₃ | Suzuki-type coupling of aryl boronic acids and arylsulfonyl chlorides | chemrevlett.com |

| Copper | CuₓOᵧ@CS-400 (Biomass-derived) | Remote sulfonylation of anilines with sodium sulfinates | mdpi.com |

| Gold | Au(I)/Au(III) Redox System | Sulfonylation of aryl iodides with sodium sulfinates | acs.org |

| Photocatalysis/Nickel | EDA Complex + Chiral Nickel Catalyst | Asymmetric radical Giese addition of sulfonyl radicals | rsc.org |

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the preparation of key precursors that are subsequently combined or modified.

Sulfonamides are important intermediates in organic synthesis and can serve as precursors to other sulfonyl-containing compounds. acs.org The classical method for preparing primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia. acs.org

More modern approaches include:

Reaction with N-Silylamines: Sulfonamides can be prepared in high yields by reacting N-silylamines with sulfonyl chlorides. This method is efficient for preparing a wide range of sulfonamides, and the trimethylsilyl (B98337) chloride byproduct can often be distilled off. nih.gov

Reaction with Amino Acids: Benzyl sulfonyl chloride has been reacted with various amino acids, such as L-proline, in an aqueous medium to produce N-benzylsulfonyl amino acids in excellent yields (92-98%). covenantuniversity.edu.ng This demonstrates a direct method for linking a benzylsulfonyl group to a molecule containing a carboxylic acid and an amine.

Introducing the four-carbon carboxylic acid chain can be accomplished at various stages of the synthesis. A notable strategy involves the generation of a dianion from a precursor molecule, which is then used in a four-carbon chain extension reaction. A dissertation by Jeffrey A. Frick specifically details the preparation and dianion generation of 4-(phenylsulfonyl)butanoic acid for this purpose, a strategy directly analogous to the synthesis of the benzylsulfonyl target compound. luc.edu

Other methods for incorporating a butanoic acid structure include:

Coupling Reactions: The synthesis of 4-(4-iodophenyl)butanoic acid, a related structure, has been documented. ambeed.com Such a molecule could potentially undergo a coupling reaction with a benzyl sulfinate to form the target compound.

Multistep Routes from Complex Precursors: In pharmaceutical synthesis, complex backbones are often built through sequential reactions. For example, in the synthesis of carmegliptin, a piperidinopyrrolidine appendage is introduced to a carboxylic acid derivative via a nucleophilic substitution reaction. beilstein-journals.org Similar principles of building a molecule piece by piece can be applied to the synthesis of this compound.

Chemical Derivatization and Analogue Synthesis of 4 Benzylsulfonyl Butanoic Acid

Strategies for Structural Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical derivatization, often aimed at modulating polarity, lipophilicity, and metabolic stability. Common strategies involve the conversion of the carboxylic acid into esters, amides, or bioisosteric replacements.

Detailed research has demonstrated the chemical transformation of the carboxylic acid side chain moieties of related sulfonamides into N,N-diethyl alkanamides. nih.gov This conversion is typically achieved using efficient, non-conventional methods. nih.gov The synthesis of various α-tolylsulfonamide derivatives has been successfully carried out in an aqueous medium at room temperature, yielding products in good to excellent yields. nih.govresearchgate.net These derivatives can then serve as precursors for further modifications. nih.govresearchgate.net For instance, the synthesis of substituted N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives has been reported with improved and excellent yields. nih.govresearchgate.net

Another approach involves the esterification of the carboxylic acid. For example, 4-(1H-indol-3-yl)butanoic acid can be converted to its ethyl ester, ethyl 4-(1H-indol-3-yl)butanoate, by refluxing in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. semanticscholar.orgrsc.org This ester can then be further reacted, for instance, with hydrazine (B178648) monohydrate to form the corresponding carbohydrazide, 4-(1H-indol-3-yl)butanohydrazide. semanticscholar.orgrsc.org

| Original Functional Group | Modification Strategy | Resulting Functional Group | Example Precursor | Reference |

| Carboxylic Acid | Amidation | N,N-diethyl alkanamide | α-tolylsulfonamide derivatives | nih.gov, researchgate.net |

| Carboxylic Acid | Esterification | Ethyl ester | 4-(1H-indol-3-yl)butanoic acid | semanticscholar.org, rsc.org |

| Ethyl Ester | Hydrazinolysis | Carbohydrazide | Ethyl 4-(1H-indol-3-yl)butanoate | semanticscholar.org, rsc.org |

This table summarizes strategies for modifying the carboxylic acid moiety of butanoic acid derivatives.

Modifications on the Benzyl (B1604629) Moiety for Enhanced Activities

Alterations to the benzyl group, specifically the phenyl ring, can significantly impact the electronic and steric properties of the entire molecule, thereby influencing its activity. Structure-activity relationship (SAR) studies often involve introducing various substituents onto the phenyl ring to explore these effects.

For instance, in the development of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a series of 2-alkynylpyridine derivatives were synthesized to investigate their SAR. gu.se While this study does not directly involve 4-(benzylsulfonyl)butanoic acid, it highlights a common strategy of modifying aromatic rings to enhance potency. gu.se Similarly, SAR studies on pyrazolone (B3327878) derivatives have shown that the presence of specific moieties on a phenyl ring can significantly influence inhibitory effects. nih.gov For example, benzyl sulfonyl analogues exhibited strong inhibitory effects in certain contexts. nih.gov

The synthesis of styryl benzyl-3-aminosubstituted sulfones involves the coupling of a nucleophilic aniline (B41778) nitrogen with electrophilic moieties, such as activated acids, to yield amides. google.com This general approach can be applied to introduce a wide variety of substituents onto the benzyl ring of this compound, allowing for a thorough exploration of the SAR.

| Parent Moiety | Modification | Rationale | Potential Effect | Reference |

| Benzyl Group | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Modulate electronic properties | Enhance binding affinity | nih.gov |

| Benzyl Group | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties | Improve metabolic stability | gu.se |

| Benzyl Group | Halogenation (e.g., -Cl, -F) | Alter lipophilicity and electronic character | Increase potency | nih.gov |

| Benzyl Group | Introduction of bulky substituents | Probe steric tolerance of binding pocket | Enhance selectivity | gu.se |

This table outlines potential modifications to the benzyl moiety and their intended outcomes.

Exploration of Linker Variations in Analogues

In the context of small molecule STAT3 inhibitors, the glycinamide (B1583983) scaffold, which contains a short linker, was modified by replacing the -CH2- group with other functionalities. aku.edu Notably, Ala-linker and Pro-based analogues with an (R)-configuration at the chiral center showed improved inhibitory activity and selectivity. aku.edu This demonstrates that even subtle changes to the linker can have a significant impact.

The concept of a linker is fundamental in solid-phase organic synthesis and combinatorial chemistry, where it connects a molecule to a solid support. researchgate.net Linkers can be integral, with the reactive functionality directly attached to the support, or non-integral, involving an additional chemical entity. researchgate.net While not directly analogous to the linker within a single molecule, the principles of linker chemistry, such as varying length and flexibility, are transferable to the design of this compound analogues. For example, replacing the butanoic acid linker with more rigid structures, such as those incorporating cyclic elements, could restrict conformational freedom and potentially lead to higher affinity.

| Linker Type | Description | Potential Advantage | Example Analogue | Reference |

| Flexible Alkyl Chain | e.g., Butanoic acid | Allows for conformational flexibility | Parent compound | |

| Amino Acid-Based | e.g., Alanine or Proline linker | Introduces chirality and specific stereochemistry | (R)-Ala-linker analogues | aku.edu |

| Rigidified Linker | e.g., Incorporating a cyclic moiety | Restricts conformational freedom | Hypothetical cycloalkane-based linker | |

| Heteroatom-Containing | e.g., Replacing a methylene (B1212753) with O or N | Alters polarity and H-bonding capacity | Hypothetical ether- or amine-linked analogue |

This table presents different types of linkers that could be explored in the synthesis of this compound analogues.

Synthesis of Heterocyclic Analogues Incorporating Butanoic Acid Scaffolds

The butanoic acid scaffold can serve as a versatile starting material for the synthesis of various heterocyclic systems. This approach allows for the incorporation of the butanoic acid framework into more complex and rigid ring structures.

One example is the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) to yield a butanoic acid derivative. researchgate.net This derivative can then be reacted with hydrazines to form pyridazinone derivatives. researchgate.net Further chemical transformations of these pyridazinones can lead to a diverse array of heterocyclic compounds. researchgate.net

In another synthetic route, 4-(1H-indol-3-yl)butanoic acid is converted in several steps to 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. semanticscholar.orgrsc.org This oxadiazole can then undergo nucleophilic substitution with various electrophiles to generate novel indole-based oxadiazole scaffolds. semanticscholar.orgrsc.org

The pyrrole (B145914) heterocycle can also be incorporated. Pyrrolamides, for instance, have been identified as a family of DNA gyrase inhibitors. mdpi.com The synthesis of these compounds can involve the use of butanoic acid derivatives as building blocks. For example, 4-(4-((4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid is a hybrid molecule that showcases the integration of a butanoic acid moiety into a larger, multi-heterocyclic system. mdpi.com

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Antipyrine, then hydrazines | Pyridazinone | researchgate.net |

| 4-(1H-indol-3-yl)butanoic acid | Ethanol/H2SO4, then hydrazine, then CS2/KOH | 1,3,4-Oxadiazole | semanticscholar.org, rsc.org |

| Butanoic acid derivative | Multi-step synthesis | Pyrrole-containing hybrid | mdpi.com |

This table details the synthesis of various heterocyclic systems from butanoic acid-based starting materials.

Stereoselective Synthesis of Enantiomeric Forms

When modifications to the butanoic acid linker introduce a chiral center, the stereoselective synthesis of specific enantiomers becomes crucial, as different enantiomers can exhibit distinct biological activities.

A general strategy for stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For instance, the synthesis of 1-substituted homotropanones has been achieved stereoselectively, with one key step being an intramolecular allylation of a cyclic imine. mdpi.com While the target molecules are different, the principles of stereocontrol are applicable.

Enzymatic reactions can also provide high enantioselectivity. The synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid was achieved with high enantiomeric purity starting from a keto acid. mcgill.ca The enzymatic reduction of this keto acid using Bacillus stearothermophilus yielded the corresponding (S)-hydroxy acid in high chemical yield and enantiomeric excess. mcgill.ca

For molecules containing chiral sulfoxides, stereoselective synthesis can be guided by principles such as the Horeau effect. The stereoselective synthesis of C2-symmetric 1,3- and 1,5-bis-sulfoxides has been accomplished using diacetone-D-glucose (DAG) methodology. acs.org This approach allows for the creation of enantiopure 1,n-bis-sulfoxides. acs.org

| Synthetic Approach | Key Reagent/Method | Outcome | Example Application | Reference |

| Chiral Auxiliary | p-Menthane-3-carboxaldehyde | Stereoselective synthesis of bicyclic systems | Synthesis of adaline and euphococcinine | mdpi.com |

| Enzymatic Reduction | Bacillus stearothermophilus | High enantiomeric excess of hydroxy acid | Synthesis of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid derivative | mcgill.ca |

| Chiral Reagent Methodology | Diacetone-D-glucose (DAG) | Enantiopure 1,n-bis-sulfoxides | Synthesis of C2-symmetric chiral bis-sulfoxides | acs.org |

| Asymmetric Catalysis | Phenanthroline catalyst | Highly diastereoselective synthesis | Synthesis of α-glycosylated carboxylic acids | rsc.org |

This table summarizes various methods for the stereoselective synthesis of chiral butanoic acid derivatives and related compounds.

Structure Activity Relationship Sar Studies on 4 Benzylsulfonyl Butanoic Acid Derivatives

Elucidation of Key Structural Features for Biological Engagement

The fundamental structure of 4-(benzylsulfonyl)butanoic acid comprises a benzyl (B1604629) group, a sulfonyl linkage, and a butanoic acid moiety, each playing a crucial role in its biological engagement. The benzyl group often participates in hydrophobic interactions within the binding pocket of a biological target. The sulfonyl group acts as a key hydrogen bond acceptor and provides a rigid linker between the aromatic ring and the aliphatic acid chain. The terminal carboxylic acid is a critical feature, often involved in forming salt bridges or strong hydrogen bonds with basic residues in the target protein.

Studies on related butanoic acid derivatives have demonstrated the importance of the carboxylic acid group in maintaining biological activity. nih.gov The spatial arrangement of these three key components is paramount for optimal interaction with a biological target.

Impact of Substituents on Biological Modulatory Effects

The biological activity of this compound can be significantly modulated by introducing various substituents on the benzyl ring or the butanoic acid chain. The nature and position of these substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

Substituent Effects on the Benzyl Ring:

The electronic properties of substituents on the benzyl ring can have a pronounced effect. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the sulfonyl protons and potentially increase hydrogen bonding strength. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, may enhance hydrophobic interactions but could also lead to steric hindrance. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group within the binding site. For instance, para-substitution is often favored as it typically introduces less steric clash compared to ortho-substitution. libretexts.org

Substituent Effects on the Butanoic Acid Chain:

Modifications to the butanoic acid chain can influence the molecule's flexibility and interaction with the target. Introducing small alkyl groups on the alpha or beta carbons can restrict conformational freedom, which may be beneficial if it locks the molecule into a bioactive conformation. However, larger substituents may introduce unfavorable steric interactions.

Hypothetical SAR Data for this compound Derivatives

| Derivative | R1 (Benzyl Ring) | R2 (Butanoic Acid Chain) | Relative Activity | Probable Rationale |

| Parent | H | H | 1 | Baseline activity. |

| 1 | 4-Cl | H | 5 | Electron-withdrawing group enhances interactions. |

| 2 | 4-OCH3 | H | 2 | Electron-donating group may have mixed effects. |

| 3 | 2-F | H | 3 | Ortho-substitution may alter conformation. |

| 4 | H | α-CH3 | 4 | Restricted conformation may be favorable. |

| 5 | H | β-OH | 6 | Additional hydrogen bonding interaction. |

This table is illustrative and based on general SAR principles; actual activities would require experimental validation.

Analysis of Conformational Flexibility and Its Role in Activity

The conformational flexibility of this compound and its derivatives is a key determinant of their biological activity. nih.govnih.gov The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. The ability to adopt a specific low-energy conformation that complements the binding site of a biological target is crucial for potent activity.

The sulfonyl group, while providing a degree of rigidity, still allows for rotation around the S-C bonds. The butanoic acid chain is also flexible, and its conformation can significantly impact the positioning of the terminal carboxylate. Introducing rigidifying elements, such as double bonds or small rings within the butanoic acid chain, can be a strategy to lock the molecule into a more bioactive conformation, potentially increasing potency. Conversely, excessive rigidity may prevent the molecule from adapting to the binding site, leading to a loss of activity.

Ligand Efficiency and Optimization Parameters

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding potential of a molecule in relation to its size. d-nb.infonih.gov It is calculated as the binding energy per heavy (non-hydrogen) atom. For this compound derivatives, optimizing LE is crucial for developing potent and drug-like candidates.

Illustrative Ligand Efficiency Data for Hypothetical Derivatives

| Derivative | IC50 (nM) | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Parent | 500 | 16 | 0.33 | 2.5 |

| Derivative A | 100 | 17 | 0.38 | 3.2 |

| Derivative B | 20 | 18 | 0.43 | 4.1 |

| Derivative C | 5 | 19 | 0.48 | 5.0 |

This table presents a hypothetical optimization scenario. IC50 is the half-maximal inhibitory concentration.

Pharmacophore Modeling and Development

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netnih.govnih.gov A pharmacophore model for this compound derivatives would typically include:

A hydrophobic feature: corresponding to the benzyl ring.

A hydrogen bond acceptor: representing the sulfonyl oxygen atoms.

A negatively ionizable feature: representing the carboxylic acid.

An aromatic feature: also corresponding to the benzyl ring.

This model can then be used for virtual screening of chemical databases to identify novel scaffolds that match the pharmacophoric features and are likely to exhibit similar biological activity. arxiv.org Further refinement of the pharmacophore model can be achieved by incorporating data from a series of active and inactive analogs, leading to a more predictive tool for the design of next-generation derivatives.

Investigation of Biological and Pharmacological Activities of 4 Benzylsulfonyl Butanoic Acid Derivatives

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global challenge, driven by the rise of drug-resistant pathogens. Derivatives of 4-(benzylsulfonyl)butanoic acid have emerged as a promising class of compounds, with numerous studies investigating their efficacy against a range of microorganisms.

Antibacterial Efficacy Studies

Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has explored the synthesis and evaluation of various analogs to understand their structure-activity relationships. nih.govmdpi.comnih.gov

One study synthesized a series of α-tolylsulfonamide derivatives and their N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide counterparts. nih.govresearchgate.net Among these, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid was identified as the most potent agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.8 μg/mL. nih.govresearchgate.net In the same study, another derivative, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate, showed the highest activity against Escherichia coli, with an MIC of 12.5 μg/mL. nih.govresearchgate.net

Further investigations into novel sulfonamides have corroborated the potential of these compounds. mdpi.comnih.gov For instance, certain imidazole (B134444) and benzimidazole (B57391) sulfonamides have shown promising activity against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the core structure has been shown to significantly influence the antibacterial spectrum and potency. For example, some studies have shown that specific modifications can lead to enhanced activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 | nih.govresearchgate.net |

| 4-(3-(Diethylamino)-3-oxo-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 | nih.govresearchgate.net |

| Various Imidazole and Benzimidazole Sulfonamides | Gram-positive and Gram-negative bacteria | Promising activity | mdpi.com |

| N (7) position-modified balofloxacins | MRSA and P. aeruginosa | Potent activity | frontiersin.org |

Antifungal Efficacy Studies

The antifungal potential of this compound derivatives and related sulfonamides has also been a subject of investigation. These compounds have shown inhibitory activity against a variety of fungal species, including clinically relevant yeasts and molds. nih.govmdpi.comnih.gov

For example, a series of novel matrine (B1676216) derivatives that incorporated a benzene (B151609) sulfonamide moiety demonstrated significant inhibitory activity against Candida albicans. nih.gov The most potent compound in this series exhibited a MIC value of 0.062 mg/mL, which was considerably lower than that of the clinical antibiotic fluconazole (B54011). nih.gov Mechanistic studies suggested that these compounds interfere with biofilm formation, a key virulence factor for Candida species. nih.gov

Other studies have explored different structural modifications to enhance antifungal potency. For instance, the introduction of a benzylthio functionality on a triazole ring, a common scaffold in antifungal drugs, resulted in compounds with a better activity profile against various Candida isolates compared to fluconazole. nih.gov Furthermore, some N-substituted-β-amino acid derivatives have shown significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

| Compound Class/Derivative | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| Matrine derivatives with benzene sulfonamide | Candida albicans | Potent inhibition (MIC of 0.062 mg/mL for the best compound), inhibits biofilm formation. | nih.gov |

| Benzylthio analogs of fluconazole | Candida isolates | Better activity profile than fluconazole against susceptible isolates. | nih.gov |

| N-substituted-β-amino acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity. | mdpi.com |

Antimycobacterial Activity Investigations

Derivatives of this compound and related structures have shown promise as antimycobacterial agents, targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govnih.gov The unique and complex cell wall of mycobacteria, rich in mycolic acids, presents a challenging target for antimicrobial drugs. mdpi.com

Research into 4-(substituted benzylsulfanyl)pyridine-2-carboxamides revealed antimycobacterial activity against M. tuberculosis, including multidrug-resistant strains, with MIC values ranging from 8 to 250 μmol/L. researchgate.net These compounds exhibited similar activities against both sensitive and resistant strains, suggesting a mode of action that may circumvent common resistance mechanisms. researchgate.net

Further studies have highlighted the importance of inhibiting key biosynthetic pathways in mycobacteria. For example, isoxyl (B29260) and thiacetazone, two prodrugs, are known to inhibit mycolic acid biosynthesis by targeting the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation cycle. nih.gov This highlights the potential of targeting mycolic acid synthesis with novel inhibitors. The search for new antimycobacterial agents has also identified various natural and synthetic compounds, including some with structural similarities to benzylsulfonyl derivatives, that inhibit M. tuberculosis. frontiersin.org

| Compound Class/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides | M. tuberculosis (including MDR strains) | 8-250 μmol/L | researchgate.net |

| Isoxyl (ISO) and Thiacetazone (TAC) | M. tuberculosis | Inhibit mycolic acid biosynthesis | nih.gov |

| Various natural and synthetic compounds | M. tuberculosis | Varying levels of inhibition | frontiersin.org |

Enzyme Inhibition Studies

Beyond their direct antimicrobial effects, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are crucial for various pathological processes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a vital role in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. google.commdpi.comgoogle.commdpi.com Benzenesulfonamides are a well-established class of CA inhibitors. mdpi.comnih.gov

Derivatives of this compound, which incorporate the sulfonamide moiety, have been designed and evaluated as CA inhibitors. google.comgoogle.com Studies have shown that these compounds can exhibit potent inhibitory activity against various CA isoforms. For instance, novel aromatic sulfonamide derivatives have been developed with the potential to selectively inhibit specific CA isoforms, which could lead to drugs with fewer side effects. google.com The design of these inhibitors often involves a "tail approach," where modifications to the molecule's periphery can significantly impact potency and selectivity for different CA isozymes. nih.gov Research has demonstrated that certain benzenesulfonamide (B165840) derivatives show moderate to potent inhibitory activity with selectivity towards specific isoforms like hCA II. nih.gov

| Compound Class/Derivative | CA Isoform(s) | Key Findings | Reference |

|---|---|---|---|

| Aromatic sulfonamide derivatives | Various isoforms | Potential for selective inhibition. | google.com |

| Benzenesulfonamide derivatives (tail approach) | hCA I, II, IV, IX | Moderate to potent inhibition, with some showing selectivity for hCA II. | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov Some derivatives of butanoic acid, such as 4-phenylbutyric acid, are known to be HDAC inhibitors. nih.gov

While direct studies on this compound as an HDAC inhibitor are less common, the structural similarity to known HDAC inhibitors suggests potential activity. For example, some hydroxamic acid derivatives, which are a major class of HDAC inhibitors, have been explored in combination with other moieties. nih.gov The general mechanism of many HDAC inhibitors involves a zinc-binding group that interacts with the zinc ion in the enzyme's active site. nih.gov Given that sulfonamides can also interact with metal ions, it is conceivable that this compound derivatives could be designed to target HDACs. Further research is needed to explore the potential of this specific chemical scaffold in the context of HDAC inhibition.

| Compound Class/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Phenylbutyric acid | HDACs | Known HDAC inhibitor. | nih.gov |

| 4-Hydroxybenzoic acid derivatives | HDAC6 | Selective inhibition, anti-cancer properties. | nih.gov |

Tissue Transglutaminase (hTG2) Inhibition

Human tissue transglutaminase (hTG2) is an enzyme implicated in a variety of diseases, including celiac disease, fibrosis, and cancer, making it a target for inhibitor development. ontosight.aiCurrent time information in Bangalore, IN. These inhibitors can be either reversible or irreversible, often targeting the active site cysteine (Cys277). ontosight.airesearchgate.net A review of the current scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound or its derivatives against hTG2. While research exists on compounds containing a benzylsulfonyl group within more complex structures aimed at hTG2 inhibition, no direct data for this compound is available. researchgate.net

DNA Gyrase and Topoisomerase Inhibition

DNA gyrase and topoisomerase are essential bacterial enzymes that regulate the topological state of DNA, representing validated targets for antibacterial agents. mdpi.comtandfonline.com Inhibitors can act through various mechanisms, including interfering with ATP binding or stabilizing DNA-enzyme cleavage complexes. mdpi.comresearchgate.net Despite the broad interest in developing new inhibitors for these enzymes, searches of scientific databases did not identify any research evaluating this compound or its derivatives for their potential to inhibit DNA gyrase or topoisomerase.

Modulation of Receptor Systems

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. biointerfaceresearch.commdpi.com Modulation of these receptors can be achieved through orthosteric ligands that bind to the endogenous ligand site or allosteric modulators that bind to a distinct site. acs.org There is no available scientific literature or data indicating that this compound or its derivatives have been investigated for their modulatory effects on any G-protein coupled receptors.

Other Investigated Biological Effects

The development of new antiviral agents is a critical area of pharmaceutical research, targeting various stages of the viral life cycle. Although various classes of chemical compounds, including some benzoic acid derivatives and fatty acids, have been explored for anti-influenza or other antiviral activities, there are no published studies on the potential antiviral properties of this compound.

Inhibitors of platelet aggregation are crucial for the prevention and treatment of cardiovascular diseases. These agents can interfere with various pathways involved in platelet activation and aggregation. A review of the literature reveals no studies or data on the effects of this compound or its derivatives on platelet aggregation.

Mechanistic Investigations of Biological Action of 4 Benzylsulfonyl Butanoic Acid Derivatives

Cellular and Molecular Mechanisms of Action

The biological activities of 4-(benzylsulfonyl)butanoic acid and its derivatives are rooted in their ability to interact with and modify the function of key cellular components. These interactions are critical to their effects on both microbial and mammalian cells.

Derivatives of this compound belong to the broader class of sulfonamides, which are known for their antimicrobial properties. nih.gov The antibacterial action of sulfonamides often stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of folic acid, which is essential for synthesizing nucleic acids and certain amino acids, thereby halting microbial growth. nih.gov

While direct studies on this compound are limited, research on related sulfonamide structures provides insight into their potential mechanisms. For instance, various sulfonamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies on butanoic acid have shown it can induce bactericidal effects by compromising membrane integrity and causing acidification of the cytosol. marquette.edu Furthermore, sulfone derivatives incorporating heterocyclic moieties, such as 1,3,4-oxadiazole, have been synthesized and shown to possess potent antibacterial activity against plant pathogens like Ralstonia solanacearum, the causative agent of tobacco bacterial wilt. acs.org The efficacy of these compounds often depends on the specific chemical substitutions made to the core structure. acs.org

A study on new sulfonamides revealed that compounds like 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid were highly active against Staphylococcus aureus, while other derivatives showed strong inhibition of Escherichia coli. nih.gov This suggests that the benzylsulfonyl moiety is a key pharmacophore for antibacterial action.

Table 1: Antibacterial Activity of a Related Sulfonamide Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 µg/mL nih.gov |

| Phenylmethanesulfonate derivative | Escherichia coli | 12.5 µg/mL nih.gov |

This table is interactive. Click on the headers to sort.

A primary and well-documented mechanism of action for derivatives of this compound is the inhibition of transglutaminases, particularly human tissue transglutaminase (TG2). nih.govnih.gov TG2 is a multifunctional enzyme that catalyzes the formation of stable isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. nih.govnih.gov This cross-linking activity is vital for processes like extracellular matrix stabilization. nih.gov

However, the dysregulation and overexpression of TG2 are linked to numerous diseases, including cancer. nih.gov Derivatives based on the this compound scaffold have been developed as targeted covalent inhibitors (TCIs) of TG2. nih.gov These inhibitors are designed to bind irreversibly to the enzyme's active site. nih.govgoogle.com The mechanism often involves a Michael acceptor system, where an electron-withdrawing group on the inhibitor reacts with a nucleophilic residue, such as a cysteine in the TG2 active site, forming a permanent covalent bond. nih.govgoogle.com This irreversible binding effectively abolishes the enzyme's transamidation activity. nih.govgoogle.com

Enzyme-Ligand Interaction Profiling

The interaction between this compound derivatives and their enzyme targets, like TG2, can be characterized in detail using computational tools and experimental methods. Enzyme-ligand interaction profiling helps to elucidate the specific non-covalent and covalent bonds that govern the binding affinity and specificity of an inhibitor. nih.govresearchgate.net

Key interactions that are typically profiled include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein. nih.govresearchgate.net

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and the enzyme's binding pocket contribute significantly to binding affinity. nih.govresearchgate.net

Salt Bridges: These are electrostatic interactions between oppositely charged groups on the inhibitor and the enzyme, such as a carboxylate group on the ligand and a positively charged amino acid residue like lysine or arginine on the protein. nih.govresearchgate.net

π-Stacking and π-Cation Interactions: These involve aromatic rings in the ligand, such as the benzyl (B1604629) group, interacting with aromatic residues (e.g., tryptophan, tyrosine) or charged groups in the enzyme's active site. nih.govresearchgate.net

Covalent Bonds: For irreversible inhibitors, profiling identifies the specific atoms involved in the formation of the covalent link between the inhibitor and the enzyme. nih.govnih.gov

In the context of TG2 inhibition by this compound derivatives, these inhibitors are designed to fit into the enzyme's active site. The butanoic acid portion can form interactions within the binding pocket, while the benzylsulfonyl group contributes to specificity and affinity. The covalent inhibitors in this class are engineered to not only block the transamidation active site but also to lock the enzyme in an open conformation, which prevents its other functions, such as GTP binding. nih.govgoogle.com

Table 2: Common Enzyme-Ligand Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. nih.govresearchgate.net |

| Hydrophobic Contact | Interaction between nonpolar molecules or parts of molecules in an aqueous environment. nih.govresearchgate.net |

| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between charged residues. nih.govresearchgate.net |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. nih.govresearchgate.net |

| Covalent Bond | A chemical bond that involves the sharing of electron pairs between atoms. nih.gov |

This table is interactive. Click on the headers to sort.

Pathway Modulation Studies

The inhibition of key enzymes by this compound derivatives can lead to significant downstream effects on cellular signaling and metabolic pathways, particularly in the context of cancer.

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. frontiersin.orgbiomedpress.org This includes alterations in glucose, amino acid, and lipid metabolism. frontiersin.orgnih.govnih.gov The enzyme TG2, a primary target of this compound derivatives, is implicated in cancer progression and the survival of cancer stem cells. nih.gov

The inhibition of TG2 can modulate cancer metabolism through several interconnected mechanisms:

Glutamine Metabolism: Cancer cells are often highly dependent on glutamine, which serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids. nih.govnih.gov TG2 activity is linked to pathways that regulate nutrient uptake and utilization. By inhibiting TG2, its derivatives can interfere with the signaling that promotes this metabolic dependency.

Redox Homeostasis: The high metabolic rate of cancer cells leads to increased production of reactive oxygen species (ROS). biomedpress.org To counteract this oxidative stress, cancer cells upregulate antioxidant systems, such as the synthesis of glutathione (B108866) (GSH), which requires glutamate (B1630785) (derived from glutamine). nih.govmdpi.com By modulating glutamine availability or related signaling, TG2 inhibitors can disrupt the cell's ability to manage ROS, potentially leading to apoptosis. mdpi.com

Signaling Pathways: TG2 also functions as a G-protein, participating in signaling cascades that control cell growth, survival, and proliferation, such as the PI3K/Akt and Ras/ERK pathways. mdpi.com Targeted covalent inhibitors of TG2 can lock the enzyme in a conformation that ablates not only its cross-linking function but also its GTP-binding and signaling activities. nih.gov This disruption of pro-survival signaling pathways can render cancer cells more susceptible to cell death.

By targeting TG2, derivatives of this compound represent a therapeutic strategy aimed at exploiting the unique metabolic vulnerabilities of cancer cells.

Computational Chemistry and in Silico Approaches in the Study of 4 Benzylsulfonyl Butanoic Acid

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjournalgrid.com This method is widely employed in drug design to predict how a ligand, such as 4-(benzylsulfonyl)butanoic acid, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target receptor and then using a scoring function to rank the potential binding poses. nih.gov

In the context of this compound, molecular docking could be utilized to screen for potential protein targets. For instance, given that butanoic acid derivatives have been explored as histone deacetylase (HDAC) inhibitors, docking studies could assess the binding affinity of this compound to the active site of various HDAC isoforms. biointerfaceresearch.com The scoring function would provide an estimate of the binding energy, with lower values typically indicating a more favorable interaction. The results can highlight key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the target's active site, or hydrophobic interactions involving the benzyl (B1604629) group. samipubco.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.2 | Estimated free energy of binding. A more negative value suggests stronger binding. |

| Interacting Residues | LYS630, HIS675, TYR720 | Key amino acids in the binding pocket predicted to interact with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of significant non-polar interactions. |

| RMSD (Å) | 1.5 | Root-mean-square deviation from a reference pose, indicating the stability of the predicted binding mode. |

This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For this compound, a QSAR study would typically involve designing and synthesizing a library of derivatives with variations in different parts of the molecule (e.g., substitutions on the benzyl ring, changes in the length of the butanoic acid chain). The biological activity of these compounds would then be measured. Subsequently, various molecular descriptors—such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties—would be calculated for each derivative. mdpi.com Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build the QSAR equation. Such a model could reveal that, for instance, electron-withdrawing groups on the phenyl ring enhance activity, providing a rational basis for designing more potent analogs. acs.org

Table 2: Example of Descriptors Used in a QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Description |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents on the phenyl ring. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Topological | Wiener Index | A topological index of a molecule, calculated based on the distances between all pairs of atoms. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility, stability, and dynamics of a molecule in its environment (e.g., in water or bound to a protein). galaxyproject.orgnih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can elucidate its preferred conformations in solution. nih.gov This is crucial because the biologically active conformation may not be the lowest energy state in a vacuum. An MD simulation would track the trajectory of the molecule over nanoseconds or microseconds, revealing how the benzyl group and the butanoic acid chain move relative to each other. When studying the interaction with a target protein, MD simulations can assess the stability of the docked pose obtained from molecular docking. samipubco.com It can show whether the key interactions are maintained over time and reveal the role of water molecules in mediating the binding. nih.gov

Table 3: Typical Parameters Analyzed in an MD Simulation of this compound

| Parameter | Description | Insight Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the molecule's conformation or its binding pose within a protein. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | Changes in the overall shape and folding of the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Stability of key interactions with solvent or a target protein. |

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com DFT is widely used to calculate a molecule's optimized geometry, electronic properties, and vibrational frequencies. biointerfaceresearch.com

For this compound, DFT calculations can provide a precise picture of its three-dimensional structure, including bond lengths and angles. semanticscholar.org Furthermore, DFT can be used to compute key electronic properties that govern its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity. The molecular electrostatic potential (MESP) can also be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com This information is invaluable for understanding its interaction with biological targets and for predicting sites of metabolic transformation.

Table 4: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.8 Debye | A measure of the overall polarity of the molecule, influencing its solubility and binding properties. |

This table presents hypothetical data based on typical values for similar organic molecules.

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. profacgen.com VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). ku.dknih.gov

If a three-dimensional structure of a target for this compound is known, SBVS (which often employs molecular docking) can be used to screen thousands or even millions of commercially available compounds to find molecules with novel scaffolds that fit into the same binding site. youtube.com Conversely, if the target structure is unknown but other active molecules are known, LBVS can be employed. In this approach, this compound could serve as a template to search for other molecules in a database that have a similar shape or share common pharmacophoric features (e.g., a hydrogen bond donor, a hydrophobic group, and an aromatic ring arranged in a specific geometry). mdpi.com This is a cost-effective way to expand the chemical space around a known active compound. profacgen.com

Table 5: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirement | Application for this compound |

| Structure-Based (SBVS) | Docking of compounds into the 3D structure of a target protein. | High-resolution 3D structure of the target. | Screening compound libraries against a known target to find new hits that bind similarly to this compound. |

| Ligand-Based (LBVS) | Comparison of candidate molecules to a known active ligand. | At least one known active molecule (the template). | Using the structure of this compound as a template to find other molecules with similar properties from a database. |

Cheminformatics for Chemical Space Exploration and Diversity Analysis

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.net In the context of drug discovery, cheminformatics tools are essential for exploring the chemical space of a compound series and for ensuring the diversity of compound libraries.

Starting with this compound as a lead compound, cheminformatics techniques can be used to generate a virtual library of derivatives. By systematically modifying different parts of the molecule, a vast chemical space can be explored in silico. Subsequently, diversity analysis can be performed on this virtual library to select a subset of compounds for synthesis that covers the widest possible range of physicochemical properties. This ensures an efficient exploration of the structure-activity landscape. Metrics such as Tanimoto similarity based on molecular fingerprints can be used to quantify the diversity of the designed library relative to known drugs or other compound collections. researchgate.net This approach helps in designing libraries that are novel and have a higher probability of containing active compounds.

Metabolic Studies and Biotransformation of Butanoic Acid Scaffolds

In Vitro Metabolic Pathways of Related Butyrates

Butyrate (B1204436), a four-carbon short-chain fatty acid, is primarily formed in the colon through the microbial fermentation of dietary fibers. nih.gov In vitro studies using gut microbiota models have been instrumental in elucidating its metabolic production pathways. The main route for butyrate biosynthesis involves the condensation of two acetyl-CoA molecules to form butyryl-CoA, which is then converted to butyrate. nih.gov

Two primary enzymatic pathways are responsible for the final step of converting butyryl-CoA to butyrate. The most common pathway utilizes the enzyme butyryl-CoA:acetate (B1210297) CoA-transferase, with acetate as a co-substrate. nih.gov A second pathway involves the enzymes phosphotransbutyrylase and butyrate kinase, proceeding via a butyryl-phosphate intermediate. nih.gov Together, these acetyl-CoA-derived pathways are estimated to account for approximately 80% of total butyrate production. nih.gov Other minor pathways, such as one involving lysine (B10760008), also contribute. nih.gov

In vitro fermentation models have demonstrated that environmental factors, such as iron availability, can significantly influence the metabolic activity of gut microbiota and modulate butyrate production. asm.org For instance, under low-iron conditions, butyrate can become the dominant metabolite over acetate and propionate. asm.org

Table 1: Key Pathways in Butyrate Biosynthesis

| Pathway Step | Key Enzymes | Substrate(s) | Product(s) | Prevalence |

| Acetyl-CoA Condensation | Multiple enzymes | Acetyl-CoA | Butyryl-CoA | Major |

| Final Conversion | Butyryl-CoA:acetate CoA-transferase | Butyryl-CoA, Acetate | Butyrate | Most Common |

| Final Conversion | Phosphotransbutyrylase, Butyrate-kinase | Butyryl-CoA | Butyrate | Common |

| Amino Acid Fermentation | Multiple enzymes | Lysine | Butyrate | Minor (~11%) |

This table summarizes the primary enzymatic routes for butyrate production as identified in metabolic research. nih.gov

Biotransformation Processes of Sulfonyl-Containing Analogues

The biotransformation of compounds containing a sulfonyl group, such as sulfonamides and sulfones, involves several key phase I and phase II metabolic reactions. researchgate.netnih.gov These transformations generally aim to increase the water solubility of the compound to facilitate its excretion. youtube.com

Phase I reactions for sulfonyl-containing compounds can include:

Oxidation: This is a common reaction, where carbon atoms adjacent to the sulfonyl group or on aromatic rings can be hydroxylated. researchgate.netyoutube.com For example, the benzylic carbon atom in a compound like tolbutamide (B1681337) is oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid. youtube.com

Cleavage of the Sulfonamide Bridge: In sulfonamides, the bond between the sulfur atom and the nitrogen atom can be broken, leading to metabolites like aniline (B41778) and sulfanilic acid. researchgate.net

Phase II reactions are conjugation reactions where an endogenous molecule is added to the parent compound or its phase I metabolite. youtube.com For sulfonyl-containing analogues, these include:

Acetylation: Primary amine groups are commonly acetylated, a reaction catalyzed by N-acetyltransferase enzymes. researchgate.netyoutube.com

Glucuronide Conjugation: Hydroxyl groups introduced during phase I oxidation can be conjugated with glucuronic acid. researchgate.net

Sulfate Conjugation: Phenolic groups can undergo sulfation. youtube.com

A specific example relevant to 4-(benzylsulfonyl)butanoic acid is the metabolic oxidation of a thioether to a sulfone. In one study, 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid was oxidized to its corresponding sulfone analog using an oxidizing agent to mimic metabolic processes. nih.gov This demonstrates the direct enzymatic potential for transforming a sulfur-containing moiety into a sulfone.

Table 2: Common Biotransformation Reactions for Sulfonyl-Containing Compounds

| Reaction Type | Phase | Description | Example Metabolites |

| Oxidation | Phase I | Addition of a hydroxyl group (-OH) to the molecule. researchgate.netyoutube.com | Hydroxylated derivatives |

| Acetylation | Phase II | Addition of an acetyl group to a primary amine. researchgate.netyoutube.com | N-acetylated metabolites |

| Glucuronidation | Phase II | Conjugation with glucuronic acid at a hydroxyl group. researchgate.net | Glucuronide conjugates |

| Bridge Cleavage | Phase I | Breakage of the sulfonamide S-N bond. researchgate.net | Aniline, Sulfanilic acid |

This table outlines the principal metabolic reactions that sulfonyl-containing compounds undergo in biological systems. researchgate.netyoutube.com

Role in Endogenous Metabolic Pathways, e.g., Transsulfuration

The transsulfuration pathway is a critical endogenous metabolic route that regulates the balance of sulfur-containing amino acids, primarily converting homocysteine to cysteine. mdpi.comnih.gov This pathway is vital for producing cysteine, which is a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (B108866) (GSH). frontiersin.orgnih.gov The pathway's central enzymes, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are highly expressed in the liver. mdpi.comnih.gov

The process begins when CBS, a vitamin B6-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine. mdpi.comfrontiersin.org Subsequently, CSE acts on cystathionine to produce cysteine and α-ketobutyrate. wikipedia.org Cysteine can then be incorporated into proteins or used for the synthesis of glutathione, taurine, and hydrogen sulfide (B99878) (H₂S), an important signaling molecule. mdpi.comfrontiersin.org

While there is no direct evidence from the searched literature detailing the interaction of this compound with the transsulfuration pathway, its structure as a sulfur-containing xenobiotic suggests a potential for interaction. Xenobiotic carboxylic acids are known to be activated in the body by forming conjugates with coenzyme A (CoA). acs.org Given that the transsulfuration pathway is central to sulfur metabolism, it is plausible that this compound or its metabolites could influence or be processed by enzymes involved in sulfur transfer and management. However, any such role remains speculative without direct experimental data.

Table 3: Key Components of the Transsulfuration Pathway

| Component | Type | Role in Pathway |

| Homocysteine | Substrate | Provides the sulfur atom for the pathway. mdpi.comfrontiersin.org |

| Serine | Substrate | Condenses with homocysteine to form cystathionine. mdpi.com |

| Cystathionine β-synthase (CBS) | Enzyme | Catalyzes the formation of cystathionine from homocysteine and serine. mdpi.comfrontiersin.org |

| Cystathionine | Intermediate | The intermediate product formed from homocysteine and serine. wikipedia.org |

| Cystathionine γ-lyase (CSE) | Enzyme | Breaks down cystathionine into cysteine and α-ketobutyrate. wikipedia.org |

| Cysteine | Product | The end-product amino acid, a precursor for glutathione. frontiersin.orgnih.gov |

This table describes the functions of the primary molecules and enzymes involved in the endogenous transsulfuration pathway. mdpi.comfrontiersin.orgnih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Benzylsulfonyl)butanoic acid in laboratory settings?

- Answer: Proper handling includes using personal protective equipment (PPE) such as gloves and lab coats, working in a well-ventilated fume hood, and avoiding inhalation of aerosols. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a sealed container away from moisture and incompatible substances (e.g., strong oxidizers). Dispose of waste according to institutional guidelines for sulfonamide-containing compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer: A two-step synthesis is typical:

Sulfonylation: React benzylsulfonyl chloride with γ-aminobutyric acid (GABA) or a butanoic acid derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

Oxidation: If starting from a thioether precursor, oxidize using H₂O₂ or m-CPBA to yield the sulfonyl group.

Reaction conditions (solvent, temperature) must be optimized to avoid side reactions like over-oxidation .

Q. How can the purity and structural integrity of this compound be validated?

- Answer: Use a combination of:

- Chromatography: HPLC or GC-MS to assess purity (>95% recommended).

- Spectroscopy: ¹H/¹³C NMR to confirm the benzylsulfonyl group (aromatic protons at δ 7.2–7.5 ppm; sulfonyl S=O stretch at ~1350–1160 cm⁻¹ in IR).

- Elemental Analysis: Verify molecular formula (C₁₁H₁₄O₄S) .

Advanced Research Questions

Q. How does the electronic nature of the benzylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

- Answer: The sulfonyl group is strongly electron-withdrawing, which activates the β-carbon of the butanoic acid chain for nucleophilic attacks (e.g., esterification or amide coupling). Computational studies (DFT) suggest this effect arises from resonance stabilization of the transition state. Compare with analogs lacking the sulfonyl group to isolate its electronic contribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer: Conflicting data (e.g., enzyme inhibition vs. no activity) may stem from:

- Assay Conditions: Variability in pH, solvent (DMSO vs. aqueous buffer), or protein conformation.

- Metabolic Stability: Test compound stability under assay conditions (use LC-MS to detect degradation).

- Structural Analog Comparison: Replace the benzylsulfonyl group with methylsulfonyl or phenylsulfonyl to identify critical pharmacophores .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

- Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2). Focus on sulfonyl-oxygen interactions with Arg/Lys residues.

- QSAR Analysis: Correlate substituent effects (e.g., para-substituted benzyl groups) with activity data to optimize potency.

- MD Simulations: Assess binding stability over time (≥100 ns trajectories recommended) .

Q. What experimental approaches validate the compound’s role in modulating inflammatory pathways?

- Answer:

- In Vitro: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).

- In Vivo: Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response profiling.

- Mechanistic Studies: Western blotting to track NF-κB or MAPK pathway inhibition .

Methodological Notes

- Synthesis Optimization: For scale-up, replace hazardous solvents (e.g., CH₂Cl₂) with greener alternatives (cyclopentyl methyl ether) .

- Data Reproducibility: Include positive controls (e.g., celecoxib for COX-2 assays) and validate findings across ≥3 independent experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.